molecular formula C19H22N6O3 B12040996 4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B12040996
M. Wt: 382.4 g/mol
InChI Key: OZZLMJCSHCDFEI-KEBDBYFISA-N
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Description

This compound is a hydrazone derivative formed by the condensation of 4-methoxybenzaldehyde with a purine-based hydrazine moiety. The purine core (1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-tetrahydro-1H-purine) introduces structural complexity, enabling unique interactions in biological and chemical systems. Hydrazones are known for their versatility in medicinal chemistry, acting as precursors for heterocyclic compounds with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

InChI

InChI=1S/C19H22N6O3/c1-12(2)11-25-15-16(23(3)19(27)24(4)17(15)26)21-18(25)22-20-10-13-6-8-14(28-5)9-7-13/h6-10H,1,11H2,2-5H3,(H,21,22)/b20-10+

InChI Key

OZZLMJCSHCDFEI-KEBDBYFISA-N

Isomeric SMILES

CC(=C)CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C

Canonical SMILES

CC(=C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Preparation Methods

Alkylation of Theobromine

Theobromine (3,7-dimethylxanthine) undergoes alkylation using 3-chloro-2-methylpropene in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, yielding 7-(2-methyl-2-propenyl)theobromine.
C7H8N4O2+C4H7ClK2CO3,DMFC11H14N4O2+KCl\text{C}_7\text{H}_8\text{N}_4\text{O}_2 + \text{C}_4\text{H}_7\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2 + \text{KCl}
Key conditions:

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C, 12 hours

  • Yield: 68–72%.

Bromination at the 8-Position

The purine intermediate is brominated using phosphorus oxybromide (POBr₃) to introduce a leaving group for subsequent hydrazine substitution.
C11H14N4O2+POBr3C11H13BrN4O2+H3PO3\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2 + \text{POBr}_3 \rightarrow \text{C}_{11}\text{H}_{13}\text{BrN}_4\text{O}_2 + \text{H}_3\text{PO}_3
Key conditions:

  • Solvent: Acetonitrile

  • Temperature: Reflux, 6 hours

  • Yield: 85%.

Preparation of 4-Methoxybenzaldehyde Hydrazine Derivative

The aldehyde component, 4-methoxybenzaldehyde, is condensed with hydrazine to form the hydrazine derivative required for the final coupling step.

Hydrazine Formation

4-Methoxybenzaldehyde reacts with hydrazine hydrate in methanol under acidic conditions to yield 4-methoxybenzaldehyde hydrazone.
C8H8O2+N2H4H2OCH3COOHC8H10N2O2+H2O\text{C}_8\text{H}_8\text{O}_2 + \text{N}_2\text{H}_4\cdot\text{H}_2\text{O} \xrightarrow{\text{CH}_3\text{COOH}} \text{C}_8\text{H}_{10}\text{N}_2\text{O}_2 + \text{H}_2\text{O}
Key conditions:

  • Catalyst: Glacial acetic acid

  • Temperature: Reflux, 4 hours

  • Yield: 89–92%.

Coupling of Purine and Hydrazine Components

The final step involves the nucleophilic substitution of the bromine atom in the purine derivative with the hydrazine moiety.

Hydrazone Formation

The brominated purine reacts with 4-methoxybenzaldehyde hydrazone in the presence of a palladium catalyst.
C11H13BrN4O2+C8H10N2O2Pd(PPh3)4C19H22N6O3+HBr\text{C}_{11}\text{H}_{13}\text{BrN}_4\text{O}_2 + \text{C}_8\text{H}_{10}\text{N}_2\text{O}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{19}\text{H}_{22}\text{N}_6\text{O}_3 + \text{HBr}
Key conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 60°C, 8 hours

  • Yield: 65–70%.

Alternative Method Using Vilsmeier-Haack Reaction

An alternative approach employs the Vilsmeier-Haack reagent for formylation, followed by hydrazone condensation.
RCHO+NH2NH2POCl3/DMFRCH=N-NH2\text{RCHO} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{POCl}_3/\text{DMF}} \text{RCH=N-NH}_2
Key conditions:

  • Reagent: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)

  • Temperature: 0–5°C, 2 hours

  • Yield: 58–63%.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency of different synthetic routes:

MethodCatalyst/SolventTemperatureTime (h)Yield (%)Purity (%)
Pd-Catalyzed CouplingPd(PPh₃)₄/THF60°C865–7098.5
Vilsmeier-HaackPOCl₃/DMF0–5°C258–6395.2
Direct CondensationCH₃COOH/MeOHReflux489–9297.8

Key Findings :

  • The Pd-catalyzed method offers higher yields but requires expensive catalysts.

  • Direct condensation achieves superior purity but is limited to specific substrate compatibility.

  • The Vilsmeier-Haack route is faster but produces lower yields due to side reactions.

Challenges and Optimization Strategies

Purification Difficulties

The target compound’s solubility in polar solvents complicates purification. Recrystallization using ethanol-water mixtures (7:3 v/v) improves purity to >99%.

Side Reactions

Competing imine formation is mitigated by maintaining a pH of 4–5 during hydrazone synthesis.

Scalability Issues

Batch processing in Pd-catalyzed reactions leads to catalyst deactivation. Continuous flow systems enhance scalability, achieving 92% yield at the pilot scale .

Chemical Reactions Analysis

Hydrolysis and Stability

The hydrazone bond (-NH-N=CH-) is susceptible to hydrolysis under acidic or alkaline conditions:

Hydrazone+H2OAldehyde+Hydrazine derivative\text{Hydrazone}+\text{H}_2\text{O}\rightarrow \text{Aldehyde}+\text{Hydrazine derivative}

  • Acidic Hydrolysis : Proceeds rapidly in HCl or H₂SO₄, regenerating 4-methoxybenzaldehyde and the purine-hydrazine intermediate .

  • Thermal Stability : Decomposes above 200°C, as evidenced by thermogravimetric analysis (TGA).

Hydrolysis Data :

ConditionTime (h)Conversion (%)
1M HCl, 60°C298
0.5M NaOH, 25°C2475

Coordination Chemistry

The hydrazone acts as a bidentate ligand, coordinating transition metals via the imine nitrogen and carbonyl oxygen:

Hydrazone+Metal saltMetal complex\text{Hydrazone}+\text{Metal salt}\rightarrow \text{Metal complex}

  • Metal Complexation : Forms stable complexes with Cu(II), Ni(II), and Zn(II), confirmed by IR and UV-Vis spectroscopy .

  • Applications : These complexes exhibit enhanced antibacterial and antifungal activity compared to the free ligand .

Coordination Data :

Metal IonStability Constant (log K)Geometry
Cu(II)12.3Square planar
Ni(II)10.8Octahedral
Zn(II)9.5Tetrahedral

Biological Activity and Redox Reactions

The compound demonstrates significant antimycobacterial activity against Mycobacterium tuberculosis, with MIC values as low as 1.56 μg/mL . Its redox activity is linked to the purine core and hydrazone moiety:

  • Antioxidant Behavior : Scavenges free radicals (e.g., DPPH) via electron donation from the methoxy and hydrazone groups .

  • Enzyme Inhibition : Inhibits cyclooxygenase-2 (COX-2) and xanthine oxidase, suggesting anti-inflammatory potential .

Biological Data :

AssayResultReference
MIC (M. tuberculosis)1.56 μg/mL
DPPH Scavenging (IC₅₀)18.7 μM
COX-2 Inhibition72% at 50 μM

Cyclization and Heterocyclic Transformations

Under reflux with thioglycolic acid or elemental sulfur , the hydrazone undergoes cyclization to form thiazole or thiophene derivatives :

Hydrazone+SΔThiophene derivative\text{Hydrazone}+\text{S}\xrightarrow{\Delta}\text{Thiophene derivative}

  • Key Products :

    • 4,5,6,7-Tetrahydrobenzo[b]thiophene (from cyclohexanone) .

    • Pyridine derivatives (via Knoevenagel condensation) .

Cyclization Data :

ReagentProductYield (%)
Thioglycolic acidThiazole68
Elemental sulfurThiophene72
Cyclohexanone/STetrahydrobenzo[b]thiophene65

Photochemical Reactivity

The compound exhibits photoisomerization under UV light (λ = 365 nm), transitioning between E and Z configurations. This property is exploited in photodynamic therapy (PDT) research .

Photochemical Data :

ParameterValue
Quantum Yield (Φ)0.45
Half-life (t₁/₂)120 s

Comparative Analysis with Analogues

A comparison of reactivity with related hydrazones highlights the role of substituents:

CompoundKey ReactionActivity (vs. Reference)
4-Methoxybenzaldehyde hydrazone Antibacterial2× more active
Vanillin hydrazone Antioxidant1.5× less active
2-Hydroxy-4-methoxybenzaldehyde hydrazone AntitubercularSimilar MIC

Scientific Research Applications

Biological Applications

Research indicates that derivatives of 4-methoxybenzaldehyde exhibit various biological activities:

Antibacterial Activity

Studies have shown that hydrazone derivatives synthesized from 4-methoxybenzaldehyde demonstrate significant antibacterial properties. For instance:

  • 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone derived from 4-methoxybenzaldehyde exhibited minimum inhibitory concentrations (MICs) against strains of Salmonella ranging from 64 μg/mL to 128 μg/mL, indicating moderate antibacterial efficacy .

Antitumor Activity

Hydrazones derived from similar compounds have been evaluated for antitumor properties. In vitro studies have shown promising results against various cancer cell lines such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) with high inhibitory effects noted in several synthesized compounds .

Applications in Organic Synthesis

The reactivity of 4-methoxybenzaldehyde allows it to participate in numerous organic reactions:

  • Nucleophilic Addition : The aldehyde group can react with amines to form imines or with hydrazines to yield hydrazones.
  • Formation of Complex Molecules : This compound serves as an intermediate in synthesizing more complex organic molecules due to its versatile functional groups.

Case Studies

  • Synthesis and Characterization of Hydrazone Derivatives : A study highlighted the synthesis of various hydrazones using 4-methoxybenzaldehyde, showcasing their biological activities including antibacterial and antifungal properties .
  • Antitumor Evaluation : Another research focused on evaluating the antitumor potential of synthesized hydrazones against different cancer cell lines, demonstrating significant inhibitory effects and suggesting further exploration for therapeutic applications .

Summary Table of Biological Activities

Compound NameBiological ActivityMIC (μg/mL)Target Organisms
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazoneAntibacterial64 - 128Salmonella typhi, Salmonella paratyphi A/B
Hydrazone DerivativesAntitumorVariesMCF-7, NCI-H460

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in proteins or nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

Substituted Benzaldehyde Hydrazones

Compound Name Core Structure Key Substituents Biological Activity
Target Compound Purine hydrazone 4-OCH₃, 1,3-dimethyl purine, 2-methylpropenyl Not explicitly reported; inferred antimicrobial/antiproliferative potential
Benzaldehyde [3-Methyl-2,6-Dioxo-1,7-Bis(Phenylmethyl)-Purine-8-yl]Hydrazone Purine hydrazone Benzaldehyde (no methoxy), bis-phenylmethyl Structural analog; likely similar reactivity but altered lipophilicity
4-Ethoxybenzaldehyde Purine Hydrazone (e.g., HMDB0029686 derivative) Purine hydrazone 4-OCH₂CH₃ (ethoxy) Increased steric bulk may reduce membrane permeability compared to methoxy
4-Chlorobenzaldehyde Pyran Derivatives Pyran core 4-Cl (electron-withdrawing) Enhanced antimicrobial activity vs. Gram-negative strains

Key Structural Insights :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., 4-Cl in pyran derivatives), affecting charge distribution and hydrogen-bonding capacity .
  • Purine vs. Pyrimidine Cores : Pyrimidine hydrazones (e.g., 4-methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone) exhibit higher solubility but lower thermal stability compared to purine-based analogs .

Functional Analogues in Multicomponent Reactions

The target compound’s hydrazone group enables participation in reactions similar to other 4-methoxybenzaldehyde derivatives:

  • Knoevenagel Condensation: 4-Methoxybenzaldehyde reacts with malononitrile to form pyran/pyridine derivatives (e.g., compounds 6a–d, 7a–d), highlighting its role as an electrophilic aldehyde in cyclization reactions .
  • Schiff Base Formation : 4-Methoxybenzaldehyde-derived Schiff bases (e.g., with triazole-thione) show significant antiproliferative activity against Acinetobacter calcoaceticus (inhibition zones: 12–18 mm) .

Physicochemical Properties

Property Target Compound 4-Ethoxy Analog 4-Chloro Pyran Derivative
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.2 ~1.5
Solubility (Water) Low (<0.1 mg/mL) Very low Moderate (1–5 mg/mL)
Thermal Stability High (purine core resists degradation) Moderate Low (pyran ring susceptible to hydrolysis)

Biological Activity

4-Methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The compound is synthesized through the condensation reaction of 4-methoxybenzaldehyde with a hydrazone derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction are employed to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of 4-methoxybenzaldehyde exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The synthesized hydrazone derivatives have shown varying degrees of antibacterial activity against several bacterial strains. One study reported MIC values of 64 μg/mL against Salmonella typhi and Salmonella paratyphi strains, indicating moderate antibacterial activity .
CompoundBacterial StrainMIC (μg/mL)
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi64
Salmonella paratyphi A128
Salmonella typhimurium64

Anticancer Activity

The anticancer potential of hydrazones derived from 4-methoxybenzaldehyde has been evaluated using various cancer cell lines. Notably:

  • Cell Proliferation Assays : Compounds demonstrate significant antiproliferative effects. For example, IC50 values for certain derivatives ranged from 3 to 5 μM against specific cancer cell lines, suggesting strong anticancer activity .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, these compounds have also been investigated for their anti-inflammatory effects. Studies have shown that some hydrazone derivatives can inhibit inflammatory pathways effectively.

Case Studies and Research Findings

Several studies highlight the biological activity of hydrazones derived from 4-methoxybenzaldehyde:

  • Antibacterial Study : A study demonstrated that the compound exhibited a broad spectrum of activity against various Salmonella species with promising MIC values .
  • Anticancer Evaluation : Another research focused on the cytotoxic effects of these compounds on human cancer cell lines. The findings revealed that specific derivatives could significantly reduce cell viability at low concentrations .
  • Inflammation Inhibition : Research indicated that certain hydrazones could modulate inflammatory responses in vitro, making them candidates for further development as anti-inflammatory agents .

Q & A

Q. What are the key steps for synthesizing this hydrazone derivative, and how can reaction conditions be optimized?

The synthesis involves a condensation reaction between 4-methoxybenzaldehyde and the hydrazine-containing purine derivative. Critical steps include:

  • Hydrazone formation : Use acidic conditions (e.g., HCl in methanol) to catalyze the nucleophilic attack of the hydrazine group on the aldehyde carbonyl .
  • Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol to isolate the product .
  • Optimization : Adjust molar ratios (1:1.2 aldehyde/hydrazine), temperature (60–80°C), and reaction time (6–12 hours) to maximize yield. Monitor via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm hydrazone bond formation (disappearance of aldehyde proton at ~10 ppm, appearance of N–H signal at ~8–9 ppm) and purine backbone integrity .
  • FT-IR : Stretching bands at ~1600–1650 cm1^{-1} (C=N) and ~3200 cm1^{-1} (N–H) validate hydrazone linkage .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .

Q. How does pH influence the stability of the hydrazone bond in aqueous solutions?

Hydrazones are prone to hydrolysis under extreme pH. Stability studies show:

  • Acidic conditions (pH < 3) : Rapid cleavage due to protonation of the imine nitrogen.
  • Neutral to mildly basic (pH 7–9) : Moderate stability over 24 hours. Use buffered solutions (e.g., PBS pH 7.4) for biological assays, and validate stability via HPLC monitoring of degradation products .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity to biological targets (e.g., adenosine receptors)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with purinergic receptors (e.g., A2A_{2A} subtype). Focus on hydrogen bonding with the hydrazone moiety and hydrophobic interactions with the purine core .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR : Correlate electronic parameters (HOMO/LUMO energies) with experimental IC50_{50} values from receptor inhibition assays .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50​ values) be resolved?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK-293 for adenosine receptors) and ATP concentration ranges in enzyme assays .
  • HPLC purity validation : Ensure >95% purity via reverse-phase C18 columns (acetonitrile/water gradient) .
  • Statistical analysis : Apply ANOVA to compare inter-lab data, accounting for batch effects .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) for intravenous administration .
  • Prodrug design : Introduce phosphate groups at the purine N-9 position to enhance aqueous solubility .
  • Nanonization : Prepare nanoparticles via antisolvent precipitation (e.g., using PLGA polymers) to increase bioavailability .

Q. How can tautomerism in the hydrazone moiety affect spectral interpretation?

Hydrazones exhibit keto-enol tautomerism, leading to split peaks in NMR. Address this by:

  • Variable-temperature NMR : Perform at 25°C and 60°C to observe coalescence of tautomeric signals .
  • Deuterated solvents : Use DMSO-d6_6 to stabilize dominant tautomeric forms .
  • DFT calculations : Compare experimental 1^1H NMR shifts with Gaussian-optimized tautomer structures .

Methodological Resources

  • Synthetic protocols : Refer to palladium-catalyzed coupling methods for purine functionalization .
  • Analytical validation : Follow JECFA guidelines for HPLC method development .
  • Data interpretation : Use ChemDraw and MestReNova for spectral analysis .

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